molecular formula C13H14N2O3S B1405435 Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1447956-28-6

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1405435
M. Wt: 278.33 g/mol
InChI Key: CGNXPGDFJKAMIB-UHFFFAOYSA-N
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Description

“Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that has been studied for its potential biological activities . It is a light brown solid with a yield of 73% .


Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the final product is reported to be 73% . The synthesis process involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring, and S N Ar reactions .


Molecular Structure Analysis

The molecular structure of this compound exhibits good coplanar nature, forming a dihedral angle with the benzene ring . The IR (KBr) νmax is reported to be 3359.82, 2938.52, 2825, 1601.50 cm −1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Gewald reaction and S N Ar reactions . The Gewald reaction is used to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring .


Physical And Chemical Properties Analysis

This compound is a light brown solid with a melting point of 120–121°C . The 1 H NMR (DMSO- d6, 400 MHz) δ is reported to be 11.10 (1H, s, HN–N=CH–), 8.34 (1H, s, HN–N=CH–) 7.68–7.69 (1H, d, J = 8.6 Hz, ArH), among others . The MS (ESI) m/z (%) is 382 (M +, 100); 383 (M + H, 30) .

Scientific Research Applications

Microtubule Targeting Agents

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate has been evaluated for its potential as a microtubule targeting agent. Certain derivatives of this compound showed significant antiproliferative effects and were found to overcome drug resistance mechanisms in cancer treatment, exhibiting potent activity against certain cancer cell lines, such as MDA-MB-435, in murine xenograft models (Islam et al., 2022).

Synthesis of Novel Heterocycles

This compound has been used in the synthesis of various novel heterocyclic systems. For instance, it has been instrumental in the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, demonstrating its versatility in synthetic chemistry and the development of new compounds with potential biological activities (Bakhite et al., 2005).

Antimicrobial Applications

Research has also explored the antimicrobial applications of derivatives of this compound. Some synthesized compounds demonstrated antimicrobial activity, indicating potential use in the development of new antimicrobial agents (Hemdan et al., 2015).

Apoptosis-Inducing Agents for Breast Cancer

Derivatives of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate have been synthesized and evaluated for their potential as apoptosis-inducing agents in breast cancer treatment. Some compounds exhibited notable antiproliferative potential and induced apoptosis in cancer cell lines, highlighting their potential in anticancer therapeutics (Gad et al., 2020).

Synthesis of Fused Thiazolo Derivatives

This compound has been used in the synthesis of fused thiazolo derivatives, further indicating its utility in the creation of diverse heterocyclic compounds. These synthesized compounds could have various applications in medicinal chemistry (Ahmed, 2003).

Microwave Assisted Synthesis and Antibacterial Activity

The compound has been used in the development of microwave-assisted synthesis methods for creating derivatives with antibacterial activity. This approach demonstrates its utility in streamlining synthetic processes for potential pharmaceutical applications (Prasad & Kishore, 2007).

Anti-Inflammatory Activity

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate has also been investigated for its potential anti-inflammatory activity. Derivatives of this compound were synthesized and their anti-inflammatory activity was predicted, indicating potential therapeutic applications (Chiriapkin et al., 2021).

Future Directions

Thienopyrimidine derivatives, such as this compound, are frequently used in drug development due to their structural and isoelectronic characteristics similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on exploring the potential biological activities of this compound and its derivatives.

properties

IUPAC Name

ethyl 4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNXPGDFJKAMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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